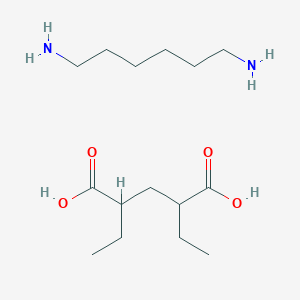![molecular formula C19H22N2O4 B14239922 2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide CAS No. 334944-38-6](/img/structure/B14239922.png)
2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes methoxy groups and an anilino moiety, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methylaniline under specific conditions. The process includes:
Esterification: Conversion of 2,4-dimethoxybenzoic acid to its corresponding ester.
Amidation: Reaction of the ester with 2-methylaniline to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide
- 3,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide
Uniqueness
2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
334944-38-6 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12-7-5-6-8-16(12)21-18(22)13(2)20-19(23)15-10-9-14(24-3)11-17(15)25-4/h5-11,13H,1-4H3,(H,20,23)(H,21,22) |
Clave InChI |
XJIGAGBKZLIJKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


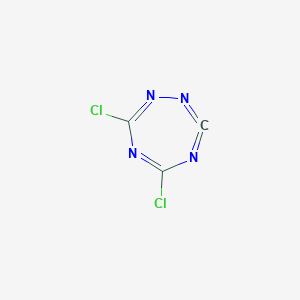
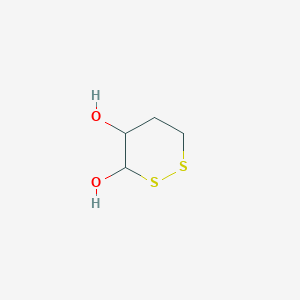
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
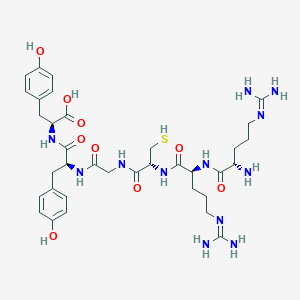
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
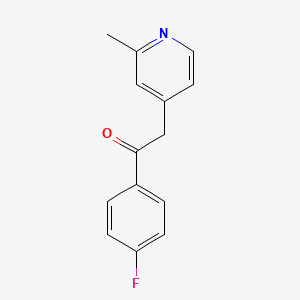
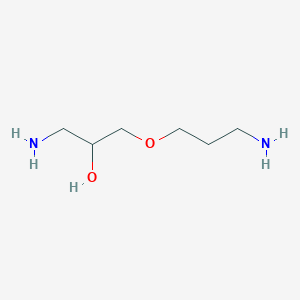
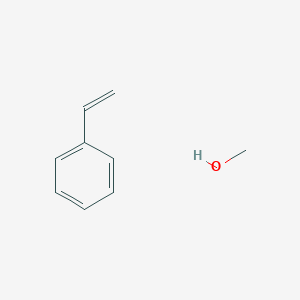
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
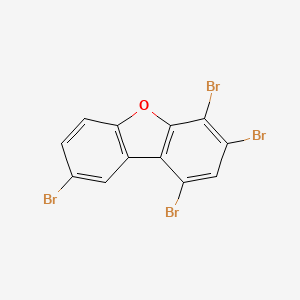
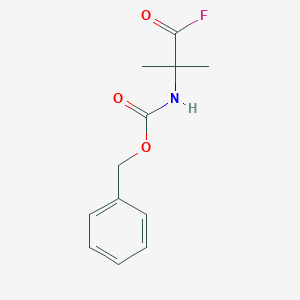
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
